(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
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Overview
Description
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of cephalosporin derivatives, which are a class of β-lactam antibiotics .
Preparation Methods
The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid typically involves the reaction of 2-aminothiazole derivatives with trityl chloride and methoxyiminoacetic acid under specific conditions. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the desired purity of the final product.
Chemical Reactions Analysis
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
Scientific Research Applications
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of cephalosporin antibiotics, which are crucial in treating bacterial infections.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Cephalosporin derivatives synthesized from this compound are used in clinical settings to treat various bacterial infections.
Mechanism of Action
The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid primarily involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to the lysis and death of the bacteria. The compound itself interacts with various molecular targets and pathways involved in the synthesis of these antibiotics .
Comparison with Similar Compounds
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid can be compared with other similar compounds, such as:
2-Aminothiazole-4-carboxylate: Used as a starting material for various heterocyclic analogues with antimicrobial properties.
2-(2-Aminothiazol-4-yl)glyoxylic acid: Another intermediate in the synthesis of cephalosporin derivatives.
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate: Used in the synthesis of cephalosporin antibiotics.
The uniqueness of this compound lies in its specific structure, which allows for the efficient synthesis of cephalosporin derivatives with high antimicrobial activity.
Properties
CAS No. |
64485-90-1 |
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Molecular Formula |
C25H21N3O3S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22+ |
InChI Key |
PKPGSMOHYWOGJR-XAYXJRQQSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Pictograms |
Flammable; Health Hazard |
Synonyms |
2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid; (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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